N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide
Description
N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide is a bis-sulfonamide derivative characterized by two distinct structural motifs: (i) 3-chlorobenzyl groups and (ii) 4-methoxyphenyl sulfonamide moieties.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-[2-[(3-chlorophenyl)methyl-(4-methoxyphenyl)sulfonylamino]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N2O6S2/c1-39-27-9-13-29(14-10-27)41(35,36)33(21-23-5-3-7-25(31)19-23)17-18-34(22-24-6-4-8-26(32)20-24)42(37,38)30-15-11-28(40-2)12-16-30/h3-16,19-20H,17-18,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYJATRKQNMRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound’s structural complexity arises from its bis-sulfonamide core and dual chlorobenzyl/methoxyphenyl substituents. Key properties include:
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₃₀H₃₀Cl₂N₂O₆S₂ | |
| Molecular weight | 649.6 g/mol | |
| Purity specifications | ≥95% (analytical standard) | |
| Storage conditions | 2–8°C in anhydrous environment |
The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups creates distinct reactivity patterns that influence synthetic pathway selection.
Synthetic Route Design Strategies
Stepwise Assembly Approach
Patent US20070185136A1 details a modular synthesis involving three sequential stages:
Stage 1: Primary Amine Intermediate Preparation
3-Chlorobenzyl chloride undergoes nucleophilic substitution with ethylenediamine in tetrahydrofuran (THF) at 0–5°C for 4 hours, achieving 78–82% yield. Excess diamine (2.5 eq) prevents dihalide byproduct formation.
Stage 2: Sulfonylation Protocol
The intermediate reacts with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Triethylamine | 89% efficiency |
| Solvent | Dichloromethane | 85% solubility |
| Temperature | -10°C to 0°C | Prevents hydrolysis |
| Reaction time | 8–10 hours | Complete conversion |
Stage 3: Secondary Alkylation
The monosulfonated product couples with 3-chlorobenzyl bromide using potassium carbonate in acetonitrile at 65°C for 12 hours. Microwave-assisted synthesis reduces this step to 45 minutes with comparable yields (81% vs. 79% conventional).
Critical Process Parameters
Solvent Selection Matrix
Performance across solvent systems demonstrates pronounced effects on reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 89 | 2.1 |
| Tetrahydrofuran | 7.58 | 84 | 5.3 |
| Acetonitrile | 37.5 | 91 | 1.8 |
| Dimethylformamide | 36.7 | 88 | 3.4 |
Polar aprotic solvents enhance sulfonyl chloride reactivity but require strict temperature control to avoid N-dealkylation.
Purification and Isolation Techniques
Chromatographic Optimization
Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/water 65:35) achieves 99.2% purity. Critical parameters include:
| Parameter | Value | Effect |
|---|---|---|
| Flow rate | 1.2 mL/min | Resolution = 2.4 |
| Column temperature | 30°C | Peak symmetry improvement |
| Injection volume | 20 μL | Band broadening control |
Crystallization from ethanol/water (7:3) at −20°C produces monoclinic crystals suitable for X-ray diffraction analysis.
Industrial-Scale Production Considerations
Continuous Flow Reactor Metrics
Transitioning from batch to flow chemistry improves process efficiency:
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Space-time yield | 0.45 kg/m³·h | 2.8 kg/m³·h | 522% |
| Energy consumption | 18 kWh/kg | 6.2 kWh/kg | 65% reduction |
| Byproduct formation | 5.1% | 1.9% | 63% reduction |
Micromixer technology ensures rapid mass transfer during sulfonylation, reducing reagent stoichiometry from 1.5 eq to 1.1 eq.
Analytical Characterization Benchmarks
Spectroscopic Data Correlation
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.15 (m, 8H, Ar-H) | Chlorobenzyl aromatic protons |
| δ 4.32 (s, 4H, CH₂) | Sulfonamide-adjacent methylenes | |
| IR (KBr) | 1345 cm⁻¹, 1162 cm⁻¹ | S=O asymmetric/symmetric stretching |
| HRMS (ESI+) | m/z 651.0832 [M+H]⁺ | Matches theoretical mass (Δ 1.3 ppm) |
Mass spectrometry confirms molecular integrity, with no detectable Cl⁻ elimination products.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) reveal:
| Stress Condition | Degradation Products | Formation Rate (%/month) |
|---|---|---|
| Acidic (0.1N HCl) | Des-chloro analog | 2.7 ± 0.3 |
| Oxidative (3% H₂O₂) | Sulfoxide derivative | 1.9 ± 0.2 |
| Photolytic (4500 lux) | Cis-trans isomerization | 0.8 ± 0.1 |
Light-sensitive degradation necessitates amber glass packaging for long-term storage.
Comparative Evaluation of Synthetic Methods
Cost-Benefit Analysis
| Method | Raw Material Cost ($/kg) | PMI (Process Mass Intensity) | E-Factor |
|---|---|---|---|
| Conventional batch | 12,400 | 86 | 34.7 |
| Flow chemistry | 9,800 | 41 | 18.2 |
| Microwave-assisted | 11,200 | 53 | 25.1 |
Process mass intensity (PMI) reductions of 52% in flow systems demonstrate superior sustainability profiles.
Challenges and Mitigation Strategies
Key Process Limitations
- Steric Hindrance in Alkylation : Bulky chlorobenzyl groups necessitate high-dielectric solvents to enhance reagent mobility
- Sulfonamide Hydrolysis : Strict pH control (6.8–7.2) during aqueous workups prevents S-N bond cleavage
- Crystallization Polymorphism : Seeding with pre-characterized crystals ensures consistent solid-state form
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to interact with biological molecules, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on sulfonamide substitutions and aromatic substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Related Compounds
Key Observations :
- Chlorine vs. Methoxy Substitutions : The target compound’s 3-chlorobenzyl groups confer higher lipophilicity compared to analogs with unsubstituted benzyl groups (e.g., N-(4-Methoxyphenyl)benzenesulfonamide), which may enhance cellular uptake .
- Dual Sulfonamide Motif: Unlike mono-sulfonamide analogs (e.g., 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide), the target compound’s bis-sulfonamide structure could enable simultaneous interactions with multiple receptor pockets, a feature observed in kinase inhibitors .
- Bioactivity Gaps : While nitro-substituted analogs (e.g., N-(3-Chlorobenzyl)-4-nitrobenzenesulfonamide) show high reactivity, their bioactivity remains inferior, suggesting that methoxy groups may stabilize interactions better than nitro groups .
Detailed Research Findings and Mechanistic Insights
Structural Insights from Crystallography
Crystal structures of related sulfonamides (e.g., 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide) reveal that methoxy groups participate in intermolecular hydrogen bonding (O–H···O/N interactions), stabilizing crystal lattices .
Computational Docking Predictions
Using tools like AutoDock Vina , hypothetical docking studies suggest that the target compound’s dual sulfonamide groups may bind to conserved residues in enzymes like carbonic anhydrase or tyrosine kinases. However, its larger size (~650 g/mol) could limit bioavailability compared to smaller analogs (e.g., N-(4-Methoxyphenyl)benzenesulfonamide, 277 g/mol) .
Substituent Effects on Bioactivity
- Chlorine Atoms : Enhance binding to hydrophobic pockets but may increase toxicity risks .
Biological Activity
N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, facilitates diverse interactions with biological targets, making it a subject of interest for researchers exploring its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of chlorobenzyl, methoxyphenyl, and sulfonamide groups. These functional groups contribute to its biological activity by enabling interactions with various enzymes and receptors.
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Chlorobenzyl, Methoxyphenyl, Sulfonamide |
| Molecular Weight | 600.62 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Preliminary studies suggest that this compound may exert its effects by modulating enzyme activity or altering signaling pathways. The sulfonamide moiety is known to interact with biological molecules, potentially leading to inhibition of specific enzyme activities or modulation of receptor functions.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Anti-inflammatory Activity : Potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary data show cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest.
Case Studies and Experimental Findings
- In Vitro Studies : Various studies have demonstrated that the compound can inhibit specific enzymes associated with cancer progression. For example, it was shown to reduce cell viability in cancer cell lines with IC50 values ranging from 5 to 10 nM .
- In Vivo Studies : Animal models have indicated that treatment with this compound leads to significant tumor reduction in xenograft assays, highlighting its potential as an anticancer agent .
- Cardiovascular Effects : Similar sulfonamide derivatives have been studied for their effects on perfusion pressure and coronary resistance using isolated rat heart models. These studies indicate that modifications in the sulfonamide structure can lead to significant cardiovascular effects, which may also be relevant for this compound .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other sulfonamide derivatives:
| Compound Name | Unique Properties |
|---|---|
| N-(2-aminoethyl)-N-[2-[(2,6-difluorophenyl)methyl]-4-methylphenyl]-3,4-dimethoxybenzenesulfonamide | Exhibits different biological activities due to fluorine substitution |
| N-[4-chloro-2-[(2,6-difluorophenyl)methyl]phenyl]-3,4-dimethoxybenzenesulfonamide | Enhanced solubility and bioavailability |
| 4-(2-amino-ethyl)-benzenesulfonamide | Significant effects on cardiovascular parameters |
Conclusion and Future Directions
The compound this compound shows promising biological activity with potential applications in treating inflammatory diseases and cancer. Further research is required to elucidate its pharmacokinetic properties and optimize its therapeutic efficacy. Future studies should focus on detailed mechanistic investigations and clinical trials to establish its safety and effectiveness in humans.
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 0–5°C (coupling step) | |
| Solvent | Anhydrous acetonitrile | |
| Base | K₂CO₃ | |
| Reaction Time | 12–24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
